N-(2,5-dichlorophenyl)-2-ethoxyacetamide
Description
N-(2,5-Dichlorophenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 2,5-dichlorophenyl group attached to the nitrogen atom and an ethoxy (-OCH₂CH₃) substituent on the α-carbon of the acetamide backbone. The 2,5-dichloro substitution on the phenyl ring introduces steric and electronic effects distinct from other positional isomers (e.g., 2,6- or 3,4-dichloro) .
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.1 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
NABGUQUTZDNZFS-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity :
- Chlorine Position : The 2,5-dichloro configuration in the target compound contrasts with 2,6- or 3,4-dichloro analogs. For instance, 2,6-dichlorophenyl derivatives (e.g., ) exhibit structural mimicry of benzylpenicillin, while 3,4-dichloro substitution () enables diverse hydrogen-bonding patterns in crystal lattices .
- Ethoxy vs. Methoxy/Methyl : The ethoxy group in the target compound likely increases lipophilicity compared to methoxy (alachlor) or methyl (lidocaine impurity) groups, affecting membrane permeability and metabolic stability .
Toxicity Profile :
- The simpler analog N-(2,5-dichlorophenyl)acetamide () shows low acute toxicity (LD₅₀: 4100 mg/kg), suggesting that ethoxy substitution may alter metabolic pathways but requires empirical validation .
Structural Flexibility and Conformation :
- Compounds with heterocyclic substituents (e.g., thiazol or pyrazol rings) exhibit distinct conformational dynamics. For example, the thiazol derivative () forms 1D hydrogen-bonded chains, while pyrazolyl analogs () adopt variable dihedral angles (44.5°–77.5°), influencing packing stability .
Agrochemical Relevance :
- Chloroacetamides like alachlor () demonstrate the importance of N-alkyl and aryl substitutions in herbicidal activity. The target compound’s ethoxy group may offer unique interactions with biological targets, though specific data are lacking .
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